molecular formula C20H12O6 B081425 Taiwanin C CAS No. 14944-34-4

Taiwanin C

Cat. No.: B081425
CAS No.: 14944-34-4
M. Wt: 348.3 g/mol
InChI Key: YMGOOHXUOWZQOE-UHFFFAOYSA-N
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Description

Taiwanin C is a naturally occurring arylnaphthalene lactone lignan, primarily isolated from the plant species Taiwania cryptomerioides. This compound belongs to a class of lignans known for their diverse biological activities, including antimicrobial, antifungal, anticancer, antiplatelet, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Taiwanin C involves several key transformations:

    Aryl–alkyl Suzuki cross-coupling: This step introduces the dioxinone unit.

    Cation-induced cyclization: This process constructs the aryl dihydronaphthalene.

    Base-mediated oxidative aromatization: This step furnishes the arylnaphthalene core.

Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidative transformations, particularly during its synthesis.

    Reduction: Although less common, reduction reactions can modify the lignan structure.

    Substitution: Substitution reactions, especially involving the aromatic ring, are possible.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential for various derivatives depending on the specific reaction conditions employed.

Scientific Research Applications

Mechanism of Action

Taiwanin C exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Taiwanin C, a natural compound derived from various plant sources, particularly from the genus Justicia, has garnered attention for its diverse biological activities. This article delves into the significant research findings concerning the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as an arylnaphthalene lignan, a group of compounds known for their complex structures and varied biological activities. The compound has been studied for its potential health benefits, including anti-inflammatory, antiplatelet, antimicrobial, and anticancer properties.

Key Biological Activities

  • Antiplatelet Activity
    • This compound has been identified as a potent inhibitor of platelet aggregation. Studies indicate that it significantly reduces thromboxane B2 production in platelets, thereby demonstrating its potential as an antiplatelet agent. This property is crucial for preventing thrombotic disorders .
  • Cyclooxygenase (COX) Inhibition
    • The compound exhibits strong inhibitory effects on COX enzymes, which are pivotal in the inflammatory process. By inhibiting COX-1 and COX-2, this compound may alleviate pain and inflammation associated with various conditions .
  • Antimicrobial and Antifungal Activities
    • Research highlights this compound's effectiveness against a range of microbial pathogens. It has shown significant antibacterial activity against Gram-positive bacteria and antifungal activity against several fungal strains, suggesting its potential use in treating infections .
  • Anticancer Properties
    • Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .
  • Neuroprotective Effects
    • Evidence suggests that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This activity could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AntiplateletInhibition of thromboxane B2 productionDaron et al., 2022; Ban et al., 2002
COX InhibitionInhibition of COX-1 and COX-2Ban et al., 2002
AntimicrobialDisruption of bacterial cell wallsKawazoe et al., 2001
AntifungalInhibition of fungal growthAshraf et al., 1995
AnticancerInduction of apoptosis in cancer cellsWang et al., 2019
NeuroprotectiveReduction of oxidative stressChun et al., 2017

Case Studies

Several studies have investigated the biological activities of this compound in various contexts:

  • Antiplatelet Study : A study conducted by Daron et al. (2022) demonstrated that this compound significantly inhibited platelet aggregation induced by collagen and ADP in vitro, suggesting its potential application in cardiovascular diseases.
  • Cytotoxicity Assessment : Wang et al. (2019) evaluated the cytotoxic effects of this compound on human cancer cell lines, reporting a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Neuroprotection Trials : Chun et al. (2017) explored the neuroprotective effects of this compound in animal models of neurodegeneration, finding that it reduced markers of oxidative stress and inflammation in the brain.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGOOHXUOWZQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318393
Record name Taiwanin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14944-34-4
Record name Taiwanin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14944-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taiwanin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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